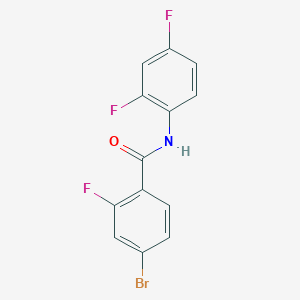

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

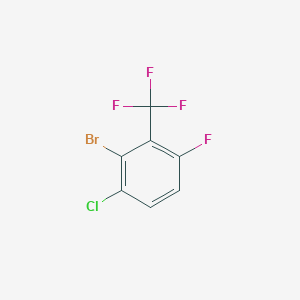

4-Bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is a chemical compound with the molecular formula C13H8BrF2NO. It has a molecular weight of 312.11000 . The exact mass of this compound is 310.97600 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with bromo and fluoro substituents. The molecule has a polar surface area (PSA) of 29.10000 and a LogP of 4.05260 , indicating its lipophilicity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. The compound’s melting point, boiling point, and density are not available .Scientific Research Applications

Electrochemical Applications

The compound 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide, due to its unique chemical structure, is primarily used in various electrochemical and fluorination studies. In one study, it underwent electrochemical fluorination, mainly in the ring, to yield a product predominantly as 4-bromo-3,3,6,6-tetrafluoro-1,4-cyclohexadienecarboxamide (Shainyan & Danilevich, 2006).

Catalytic Fluorination

The compound is also involved in catalytic fluorination processes. For example, iron-catalyzed, fluoroamide-directed C-H fluorination has been reported where fluoroamides undergo chemoselective fluorine transfer, indicating the compound's potential in catalytic fluorination processes (Groendyke, AbuSalim, & Cook, 2016).

Difluorocarbene Transfer

Another significant application is in difluorocarbene transfer, where the compound contributes to forming diversified fluoroalkylated arenes and their corresponding fluoroalkylated ketones. This process is vital in pharmaceuticals, agrochemicals, and material science (Fu et al., 2019).

Structural and Thermal Applications

From a materials science perspective, the compound has been used to study the structural, thermal, and mechanical properties of polymorphs of similar fluorinated amides. The discovery of polymorphs and their properties like stiffness and hardness indicates the compound's relevance in material characterization and development (Mondal et al., 2017).

Synthesis of Radiochemicals

The compound also finds applications in the synthesis of no-carrier-added radiochemicals. For instance, it is used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, critical for 18F-arylation reactions using metallo-organic 4-[18F]fluorophenyl compounds or Pd-catalyzed coupling (Ermert et al., 2004).

Fluorophore Synthesis

In the field of fluorescence and spectroscopy, the compound contributes to the synthesis of fluorinated fluorophores, enhancing their photostability and spectroscopic properties. It facilitates access to a variety of fluorinated analogues of common fluorophores (Woydziak, Fu, & Peterson, 2012).

Properties

IUPAC Name |

4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYKCDCSEJICLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650740.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2650741.png)

![2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid](/img/structure/B2650742.png)

![Ethyl [(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B2650745.png)

![N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide](/img/structure/B2650747.png)

![6,10-Dioxaspiro[4.5]decan-8-amine](/img/structure/B2650749.png)

![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropyl 3-chlorobenzenecarboxylate](/img/structure/B2650750.png)

![N~1~-[2-(4-fluorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2650755.png)

![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2650757.png)